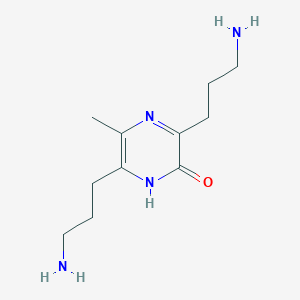
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one is an organic compound with a unique structure that includes a pyrazinone core substituted with aminopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with Aminopropyl Groups: The aminopropyl groups are introduced through nucleophilic substitution reactions, where the pyrazinone core reacts with 3-aminopropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminopropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: 3-aminopropylamine, various nucleophiles; reactions are often conducted under basic conditions.
Major Products
Oxidation: Formation of oxidized derivatives of the pyrazinone core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Derivatives with different substituents on the aminopropyl groups.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The pyrazinone core may also participate in redox reactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(aminopropyl)methylamine: Similar structure with aminopropyl groups but lacks the pyrazinone core.
3-aminopropylamine: Contains aminopropyl groups but does not have the pyrazinone core or additional substituents.
Uniqueness
3,6-Bis(3-aminopropyl)-5-methylpyrazin-2(1H)-one is unique due to its combination of a pyrazinone core and aminopropyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
501022-71-5 |
|---|---|
Molekularformel |
C11H20N4O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
3,6-bis(3-aminopropyl)-5-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H20N4O/c1-8-9(4-2-6-12)15-11(16)10(14-8)5-3-7-13/h2-7,12-13H2,1H3,(H,15,16) |
InChI-Schlüssel |
UWJPKSCEBGUKIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=O)C(=N1)CCCN)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
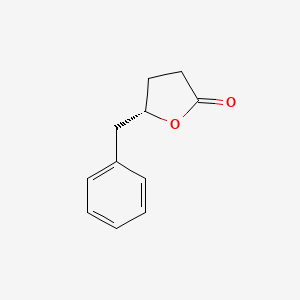
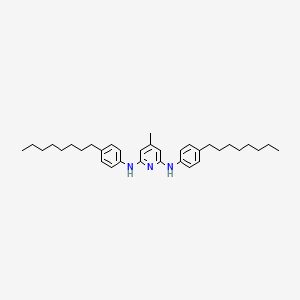
![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)
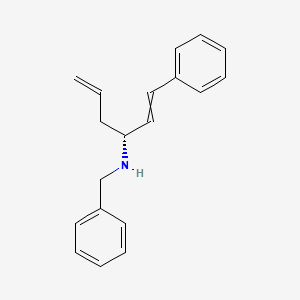
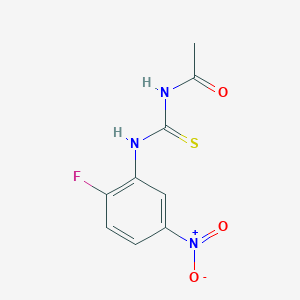
![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)

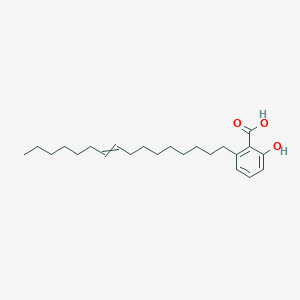
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
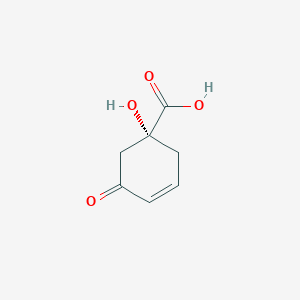
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
